Home > Products > Screening Compounds P9188 > Triphenylsulfonium nonaflate
Triphenylsulfonium nonaflate - 144317-44-2

Triphenylsulfonium nonaflate

Catalog Number: EVT-353748
CAS Number: 144317-44-2
Molecular Formula: C22H15F9O3S2
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triphenylsulfonium nonaflate is a widely studied compound in the field of photolithography, serving as a photoacid generator (PAG). [, , , , , , , , , ] PAGs play a crucial role in chemically amplified resists, materials sensitive to light (particularly ultraviolet light) that change solubility upon exposure, enabling the creation of intricate patterns on substrates like silicon wafers for microelectronics fabrication. [, , , , , , , , , ]

Triphenylsulfonium triflate

  • Relevance: Triphenylsulfonium triflate is often compared to Triphenylsulfonium nonaflate in terms of its photoacid generation efficiency, outgassing behavior, and impact on resist performance. Studies have shown that Triphenylsulfonium triflate exhibits a slightly higher outgassing rate compared to Triphenylsulfonium nonaflate when incorporated into fluorinated cyclopolymers and poly(methacrylonitrile) films.
  • Relevance: This compound is often mentioned alongside Triphenylsulfonium nonaflate in studies investigating the impact of PAG structure on outgassing behavior in resist materials. Research indicates that Diphenyliodonium triflate tends to have a slightly higher outgassing rate compared to Triphenylsulfonium nonaflate.
  • Relevance: Similar to Diphenyliodonium triflate, Diphenyliodonium nonaflate is often compared to Triphenylsulfonium nonaflate when assessing the influence of PAG structure on the outgassing characteristics of resist materials. Diphenyliodonium nonaflate displays a slightly higher outgassing rate than Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-(nonafluorobutylsulfonyloxyimino)-heptyl]-fluorene (DNHF)

  • Relevance: DNHF is investigated as a potential alternative to Triphenylsulfonium nonaflate in ArF photoresists. Studies have revealed that DNHF offers advantages over Triphenylsulfonium nonaflate in terms of photo-efficiency and transparency at 193 nm. Additionally, due to its non-ionic nature and insolubility in water, DNHF poses a lower contamination risk to lens surfaces compared to Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,4-Heptafluoro-1-(nonafluorobutylsulfonyloxyimino)-butyl]-fluorene (HNBF)

  • Relevance: HNBF is studied alongside DNHF and Triphenylsulfonium nonaflate to understand the influence of the fluoroalkyl chain length in oxime sulfonate PAGs on resist properties. The study demonstrated that while HNBF exhibits comparable photo-efficiency and transparency to DNHF and surpasses Triphenylsulfonium nonaflate in these aspects, it falls short in terms of coating properties compared to DNHF and Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,5,5-Octafluoro-1-(nonafluorobutylsulfonyloxyimino)-pentyl]-fluorene (ONPF)

  • Relevance: ONPF's relevance lies in its structural similarity to DNHF and HNBF. The varying lengths of their fluoroalkyl chains provide insights into the relationship between PAG structure and resist properties. Research suggests that ONPF demonstrates comparable photo-efficiency and transparency to both DNHF and HNBF, surpassing Triphenylsulfonium nonaflate in these areas. Moreover, ONPF, like DNHF, exhibits favorable coating properties and enhances the hydrophobicity of the photoresist surface.
Overview

Triphenylsulfonium nonaflate is a chemical compound recognized for its significant role as a photoacid generator, primarily utilized in photolithography, a critical process in the fabrication of microelectronic devices. This compound is characterized by its ability to generate strong acids upon exposure to light, making it valuable in various industrial and scientific applications. The chemical structure of triphenylsulfonium nonaflate consists of a triphenylsulfonium cation paired with a nonafluoro-1-butanesulfonate anion, which contributes to its unique properties and functionalities in photochemical processes .

Source and Classification

Triphenylsulfonium nonaflate (CAS Number: 144317-44-2) falls under the category of sulfonium salts, which are known for their utility in organic synthesis and polymer chemistry. Its classification as a photoacid generator allows it to be employed in advanced lithographic techniques, particularly in the production of photoresists for semiconductor manufacturing and other applications requiring precise patterning .

Synthesis Analysis

Methods and Technical Details

The synthesis of triphenylsulfonium nonaflate typically involves the reaction of triphenylthiobromide with sodium perfluorobutane sulfonate. This reaction is conducted in a mixed solvent system of ethyl acetate and water at elevated temperatures (approximately 60°C) for several hours. Upon completion, the product is isolated through centrifugation followed by recrystallization to achieve high purity levels .

In an industrial context, the production process is scaled up while maintaining similar reaction conditions to optimize yield and purity. The crude product often undergoes further purification through recrystallization using n-butanol and water, followed by drying at temperatures below 80°C to avoid degradation.

Molecular Structure Analysis

Structure and Data

The molecular formula for triphenylsulfonium nonaflate is C22H15F9O3SC_{22}H_{15}F_9O_3S, with a molecular weight of approximately 562.46 g/mol. The compound features a triphenylsulfonium cation that imparts significant stability and reactivity due to the presence of three phenyl groups attached to a sulfur atom. The nonafluoro-1-butanesulfonate anion contributes to the compound's unique photochemical properties due to its strong acidity when dissociated .

Structural Characteristics

  • Appearance: White to light yellow powder or crystalline solid.
  • Melting Point: Ranges from 84°C to 88°C.
  • Solubility: Generally soluble in organic solvents but sensitive to moisture and light .
Chemical Reactions Analysis

Types of Reactions

Triphenylsulfonium nonaflate undergoes various chemical reactions, predominantly photochemical reactions where it acts as a photoacid generator. Upon exposure to ultraviolet light (specifically at 193 nm), it decomposes to produce acids and other by-products such as triphenylene and dibenzothiophene .

Common Reagents and Conditions

The photochemical reactions are typically performed within a polymer matrix like poly(methyl methacrylate), which stabilizes the compound during irradiation. The reactions are initiated by UV light exposure, leading to significant structural transformations within the polymer matrix .

Major Products

The primary products formed from these photochemical reactions include:

  • Triphenylene: Formed through in-cage secondary photochemical reactions.
  • Dibenzothiophene: Another significant photoproduct resulting from similar mechanisms .
Mechanism of Action

Process and Data

The mechanism of action for triphenylsulfonium nonaflate involves its interaction with light, leading to the generation of acidic species upon irradiation. When embedded in a suitable polymer film, such as poly(methyl methacrylate), triphenylsulfonium nonaflate undergoes photochemical transformations that yield various reactive intermediates.

Key Steps:

  1. Irradiation: Exposure to UV light induces cleavage of the sulfonium bond.
  2. Acid Generation: The resulting fragments lead to acid generation within the polymer matrix.
  3. Polymer Interaction: The generated acids facilitate cross-linking or etching processes critical for lithographic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or light yellow crystalline solid.
  • Melting Point: Approximately 86°C.
  • Storage Conditions: Should be stored under inert gas conditions, protected from light and moisture due to its hygroscopic nature .

Chemical Properties

  • Acidity: Generates strong acids upon decomposition, crucial for its role as a photoacid generator.
  • Reactivity: Exhibits high reactivity under UV irradiation, enabling it to participate in various polymerization processes and chemical transformations .
Applications

Triphenylsulfonium nonaflate has diverse applications across multiple fields:

  • Photolithography: Primarily used as a photoacid generator in semiconductor manufacturing processes.
  • Polymer Chemistry: Acts as an initiator for radical and cationic polymerization processes.
  • Biological Assays: Its ability to generate acids upon light exposure is utilized in various biological imaging techniques and assays .

Properties

CAS Number

144317-44-2

Product Name

Triphenylsulfonium nonaflate

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium

Molecular Formula

C22H15F9O3S2

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1

InChI Key

VLLPVDKADBYKLM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.